molecular formula C19H24N2O4S B11623704 1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B11623704
M. Wt: 376.5 g/mol
InChI Key: XLBILLVCAMIUAM-UHFFFAOYSA-N
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Description

1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of two methoxyphenyl groups attached to a piperazine ring, with one of the methoxyphenyl groups further substituted with a sulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or through the reduction of piperazine derivatives.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions, where methoxy-substituted aryl halides react with the piperazine core.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine: Lacks the sulfonyl group, which may result in different chemical and biological properties.

    4-(2-Methoxyphenyl)piperazine:

    1-[(4-Methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine: Similar structure but with a different substitution pattern, affecting its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

1-(2-methoxy-4-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C19H24N2O4S/c1-15-8-9-19(18(14-15)25-3)26(22,23)21-12-10-20(11-13-21)16-6-4-5-7-17(16)24-2/h4-9,14H,10-13H2,1-3H3

InChI Key

XLBILLVCAMIUAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC

Origin of Product

United States

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